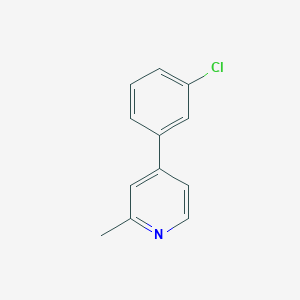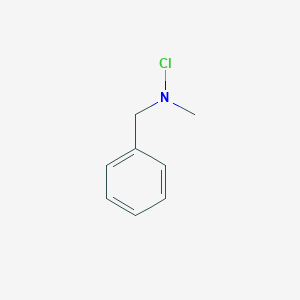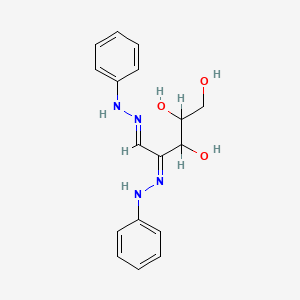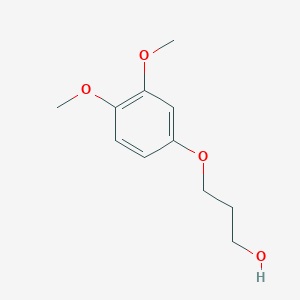
3-(3,4-Dimethoxyphenoxy)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenoxy)propan-1-OL is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 4 positions, attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenoxy)propan-1-OL typically involves the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenoxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-Dimethoxyphenoxy)propanal or 3-(3,4-Dimethoxyphenoxy)propanoic acid.
Reduction: 3-(3,4-Dimethoxyphenoxy)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenoxy)propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenoxy)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the phenoxy moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propan-1-OL
- 3-(4-Methoxyphenoxy)propan-1-OL
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-(3,4-Dimethoxyphenoxy)propan-1-OL is unique due to the presence of both methoxy groups and a phenoxy moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
485798-69-4 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C11H16O4/c1-13-10-5-4-9(8-11(10)14-2)15-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI Key |
LGJGFNNWPOPBIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


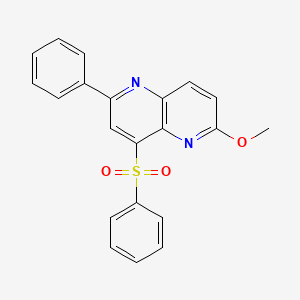
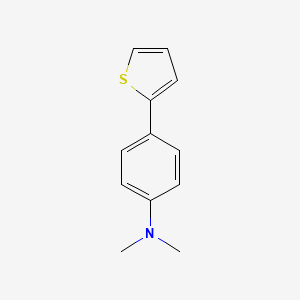
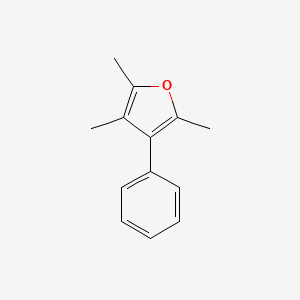
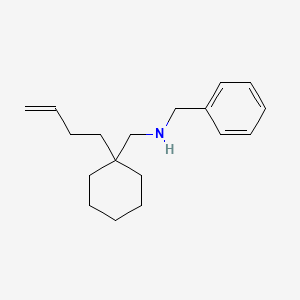


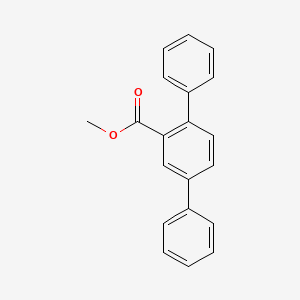
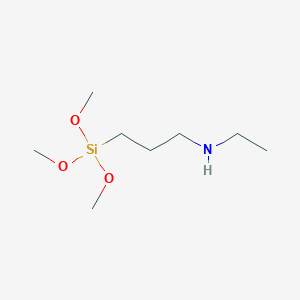

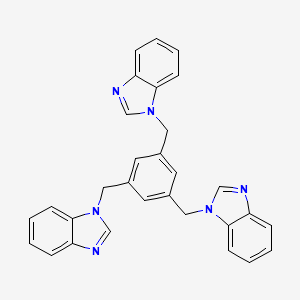
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
